molecular formula C6H6Br3N B12956180 4-Bromo-2-(bromomethyl)pyridine hydrobromide

4-Bromo-2-(bromomethyl)pyridine hydrobromide

Cat. No.: B12956180
M. Wt: 331.83 g/mol
InChI Key: NVEHKCMXSBMSJU-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)pyridine hydrobromide is a substituted pyridine compound. It is known for its reactivity and versatility in organic synthesis. This compound is often used as an intermediate in the preparation of various chemical products due to its bromomethyl group, which can undergo numerous chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 4-pyridylmethanol using hydrobromic acid and a brominating agent such as sodium bromide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 4-bromo-2-methylpyridine.

Scientific Research Applications

4-Bromo-2-(bromomethyl)pyridine hydrobromide is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)pyridine hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity compared to similar compounds. This dual substitution allows for more diverse chemical transformations and applications in various fields of research and industry .

Properties

Molecular Formula

C6H6Br3N

Molecular Weight

331.83 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)pyridine;hydrobromide

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H

InChI Key

NVEHKCMXSBMSJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CBr.Br

Origin of Product

United States

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